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Compound of Interest

Compound Name: AX15892

Cat. No.: B1192213 Get Quote

AX15892 is a highly selective, small-molecule inhibitor of Extracellular Signal-Regulated

Kinase 5 (ERK5/BMK1). Unlike earlier generation inhibitors (e.g., XMD8-92), AX15892 does

not possess significant off-target activity against bromodomain-containing protein 4 (BRD4).[1]

[2]

This distinction is critical for experimental design. Historical data generated using XMD8-92

often conflated ERK5 kinase inhibition with BRD4 inhibition. AX15892 is therefore the "truth-

maker" compound: it isolates the specific contribution of ERK5 catalytic activity to a phenotype.

Key Application Scope:

Target Validation: Determining if a tumor model or inflammatory pathway is truly driven by

ERK5 kinase activity or by BRD4 transcriptional regulation.

Mechanism of Action: Investigating compensatory signaling (e.g., ERK1/2 upregulation)

following specific ERK5 blockade.

Identity Verification (Critical): Before proceeding, verify your compound identity.

Compound Name: AX15892[1][2][3][4][5][6][7]

Target: ERK5 (MAPK7)

Mechanism: ATP-competitive inhibition (Selective)

Differentiation: >90-fold selectivity against BRD4 compared to XMD8-92.
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Part 2: Mechanism of Action & Signaling Pathway
To interpret in vivo results, one must understand the signaling architecture. AX15892 blocks

the phosphorylation of downstream targets like MEF2C but does not affect BRD4-dependent

transcription (e.g., c-Myc downregulation seen with XMD8-92).
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Figure 1: Mechanistic differentiation between AX15892 (Selective) and XMD8-92 (Dual

ERK5/BRD4).[1][2][4][7] AX15892 isolates the kinase-dependent pathway.

Part 3: Formulation & Administration Protocol
Challenge: Like many kinase inhibitors in this chemical series, AX15892 exhibits poor aqueous

solubility. Proper formulation is the single biggest determinant of in vivo success.

A. Vehicle Preparation
Do not use 100% DMSO. It causes local toxicity and precipitation in the peritoneum.

Recommended Vehicle (Standard Solubilization):

5% DMSO (Pre-solubilization)

40% PEG 300 (Polyethylene Glycol)

5% Tween 80 (Surfactant)

50% Saline (0.9% NaCl) or ddH2O

Step-by-Step Formulation:

Weigh the required amount of AX15892 powder.

Add 100% DMSO (5% of final volume) and vortex/sonicate until completely dissolved.

Solution must be clear.

Add Tween 80 (5% of final volume) and vortex.

Add PEG 300 (40% of final volume) and vortex.

Slowly add Saline/Water (50% of final volume) while vortexing.

Note: If precipitation occurs upon adding saline, slightly increase PEG 300 ratio or

sonicate at 37°C.

B. Dosing Regimen
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Based on pharmacokinetic (PK) profiles of the AX-series (e.g., AX15836), these compounds

often have rapid clearance.

Route: Intraperitoneal (IP) is preferred for proof-of-concept. Oral gavage (PO) requires PK

validation in your specific strain.

Frequency:BID (Twice Daily) is recommended to maintain coverage.

Dose Range:

Low Dose: 10 mg/kg

High Dose: 50 mg/kg

Max Tolerated Dose (MTD): Must be determined empirically; do not exceed 100 mg/kg

without toxicity testing.

Part 4: Experimental Workflow (Animal Model)
This protocol outlines a standard efficacy study in a tumor xenograft or inflammatory model.
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Figure 2: Operational workflow for AX15892 in vivo evaluation.

Detailed Protocol Steps:
1. Pilot Pharmacokinetics (Crucial Step)

Why: Literature suggests AX-series compounds may have suboptimal oral bioavailability.

Action: Treat n=3 mice with 20 mg/kg IP. Collect plasma at 0.5h, 2h, and 6h.
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Criterion: Plasma concentration must exceed cellular IC50 (approx. 10-50 nM) by 10-fold

(i.e., >500 nM) for sustained periods.

2. Efficacy Study Groups

Group A: Vehicle Control (BID).

Group B: AX15892 (25 mg/kg BID).

Group C: AX15892 (50 mg/kg BID).

Group D (Positive Control): XMD8-92 (50 mg/kg BID) or Standard of Care.

Note: Including Group D is vital. If Group D works but Groups B/C do not, you have

successfully demonstrated that the phenotype is likely BRD4-dependent, not ERK5-

dependent.

3. Tissue Harvest & Pharmacodynamics (PD)

Harvest tumors/tissues 2 hours after the final dose.

Snap freeze in liquid nitrogen for Western Blot.

Readout:

p-ERK5 (Thr218/Tyr220): AX15892 inhibits autophosphorylation; levels should decrease.

p-MEF2C: Downstream target; levels should decrease.

c-Myc: If c-Myc decreases in Group D (XMD8-92) but not in Group B/C (AX15892), the c-

Myc effect is off-target (BRD4).

Part 5: Data Analysis & Troubleshooting
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Observation Interpretation Action

No Tumor Reduction
1. ERK5 kinase is not the

driver.2. Poor drug exposure.

Check Plasma PK levels. If

exposure is high, the target is

invalidated for this model.

Precipitation in Syringe Formulation instability.
Warm solution to 37°C.

Increase PEG 300 to 50%.

Weight Loss >15% Toxicity (Off-target or vehicle).

Reduce dose frequency to QD.

Check vehicle tolerability

alone.

Efficacy = XMD8-92
ERK5 Kinase is the driver.[1]

[2]

Validated target. Proceed to

combination studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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